Regioisomeric Selectivity: 4‑Bromo (7m) vs. 3‑Bromo (7l) in Off‑Target Receptor Antagonism
The 4‑bromo benzamide derivative 7m demonstrates a cleaner selectivity profile compared to the 3‑bromo derivative 7l [1]. Compound 7l exhibits significant antagonist activity at multiple G‑protein coupled receptors (5‑HT₂B, 5‑HT₂C, α₂A, and H₁) [1]. In contrast, compound 7m is described as more selective, lacking this promiscuous antagonist profile [1].
| Evidence Dimension | Off‑target receptor antagonist activity (presence/absence) |
|---|---|
| Target Compound Data | 4‑bromo (7m): No significant antagonist activity reported at 5‑HT₂B, 5‑HT₂C, α₂A, H₁ |
| Comparator Or Baseline | 3‑bromo derivative (7l): Significant antagonist activity at 5‑HT₂B, 5‑HT₂C, α₂A, H₁ |
| Quantified Difference | Qualitative difference: absence of polypharmacology vs. presence of multi‑receptor antagonism |
| Conditions | In vitro receptor panel assay |
Why This Matters
Procurement of the 4‑bromo regioisomer minimizes confounding off‑target pharmacology in sigma‑1 receptor assays, ensuring more reliable SAR interpretation.
- [1] SciSpace Summary: Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. View Source
